molecular formula C22H31N5O2 B2826646 N'-(2-ethylphenyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide CAS No. 1049380-09-7

N'-(2-ethylphenyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide

Cat. No.: B2826646
CAS No.: 1049380-09-7
M. Wt: 397.523
InChI Key: SJEKJMNGJIJCKQ-UHFFFAOYSA-N
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Description

N'-(2-ethylphenyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a synthetic organic compound characterized by its ethanediamide backbone, substituted with a 2-ethylphenyl group and a complex side chain containing a 1-methylpyrrole ring and a 4-methylpiperazine moiety.

Properties

IUPAC Name

N'-(2-ethylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N5O2/c1-4-17-8-5-6-9-18(17)24-22(29)21(28)23-16-20(19-10-7-11-26(19)3)27-14-12-25(2)13-15-27/h5-11,20H,4,12-16H2,1-3H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJEKJMNGJIJCKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CN2C)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(2-ethylphenyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a synthetic compound that has garnered interest for its potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

  • Ethylphenyl group : This aromatic component may enhance lipophilicity, aiding in membrane penetration.
  • Pyrrole moiety : Known for its role in various biological processes, it may interact with neurotransmitter systems.
  • Piperazine ring : Commonly found in many psychoactive drugs, it is associated with binding to serotonin and dopamine receptors.

Research indicates that the compound may exert its effects through multiple pathways:

  • Serotonergic System Interaction : The compound has shown potential in modulating serotonin receptors, which are crucial in mood regulation and anxiety disorders.
  • Dopaminergic Activity : Similar to other piperazine derivatives, it may influence dopamine receptor activity, potentially affecting reward pathways and mood stabilization.
  • GABAergic Modulation : There is evidence suggesting interaction with GABAA receptors, which are important for their anxiolytic effects.

Anxiolytic and Antidepressant Activities

Recent studies have highlighted the anxiolytic-like and antidepressant-like activities of compounds structurally related to this compound. For instance:

  • LQFM192 , a related compound, demonstrated significant anxiolytic effects in animal models by enhancing serotonergic transmission and modulating GABAergic activity .

Case Studies

  • Study on LQFM192 :
    • Objective : Evaluate anxiolytic and antidepressant potential.
    • Methodology : Behavioral tests (e.g., elevated plus maze, forced swim test) were employed to assess anxiety and depression-like behaviors in rats.
    • Findings : The compound significantly reduced anxiety-like behaviors at doses of 10 mg/kg and exhibited antidepressant-like effects comparable to standard treatments .
  • Dopamine Receptor Binding Studies :
    • A series of piperazine derivatives were synthesized and tested for binding affinity at dopamine D4 and D2 receptors.
    • Results : Some derivatives showed high affinity (IC50 values < 10 nM) for D4 receptors, indicating potential for targeted therapeutic applications in mood disorders .

Table 1: Summary of Biological Activities

Activity TypeCompoundMechanism of ActionReference
AnxiolyticLQFM192Serotonin modulation
AntidepressantLQFM192GABAergic modulation
Dopamine BindingVarious DerivativesD4 receptor affinity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Functional Groups

The compound’s structural uniqueness lies in its combination of:

  • Ethanediamide core: Unlike mono-amide derivatives (e.g., acetamides), this dual amide group may confer greater conformational rigidity and solubility.
  • 1-Methylpyrrole : This heterocyclic group could contribute to π-π stacking interactions in biological targets, a feature absent in simpler aryl or alkyl substituents.

Pharmacological and Physicochemical Properties

Hypothetical comparisons based on structural analogs:

Property Target Compound N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide N-Methyl-N-(2-(4-nitrophenoxy)ethyl)-2-(4-nitrophenyl)ethanamine
Core Structure Ethanediamide Acetamide Ethaneamine
Piperazine Substituent 4-Methylpiperazine (enhanced lipophilicity) 4-Phenylpiperazine (bulkier, aromatic) None
Aromatic Groups 2-Ethylphenyl, 1-methylpyrrole (moderate hydrophobicity) 3-Nitrophenyl (electron-withdrawing, polar) 4-Nitrophenoxy (highly polar)
Predicted Solubility Moderate (balance of polar amides and hydrophobic groups) Low (nitro groups reduce solubility) Very low (nitro groups dominate)
Bioactivity Potential Likely CNS or antimicrobial targets (piperazine/pyrrole synergy) Antimicrobial (azetidinone core) Unclear (nitro groups may limit bioavailability)

Research Findings and Hypotheses

  • Piperazine Derivatives : The 4-methylpiperazine group in the target compound may improve metabolic stability compared to phenylpiperazine analogs, as methyl groups are less prone to oxidative metabolism .
  • Dual Amide vs. Single Amide: Ethanediamide’s dual hydrogen-bonding capacity could enhance target binding compared to mono-amide derivatives, as seen in crystallographic studies resolved via SHELX software (e.g., refined protein-ligand interactions) .
  • Pyrrole vs. Nitrophenyl : The 1-methylpyrrole substituent likely reduces cytotoxicity relative to nitroaryl groups, which are associated with reactive metabolite formation .

Q & A

Q. What are the standard methods for synthesizing N'-(2-ethylphenyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide, and how is purity ensured?

Synthesis typically involves multi-step organic reactions, including formation of the piperazine ring and substitution reactions under controlled conditions (e.g., inert atmospheres, precise temperature regulation). Purification employs column chromatography or recrystallization, followed by structural confirmation via NMR spectroscopy and mass spectrometry . Yield optimization strategies, such as adjusting solvent polarity or reaction time, are detailed in patent literature .

Q. How is the molecular structure of this compound characterized, and what key functional groups influence its reactivity?

Structural characterization combines X-ray crystallography (for bond lengths/angles) and computational chemistry (DFT calculations for electronic properties). Key functional groups include the ethanediamide backbone, 4-methylpiperazine, and 1-methylpyrrole moieties, which participate in hydrogen bonding and π-π interactions . NMR chemical shifts (e.g., ~1.2–1.4 ppm for methyl groups) and IR stretches (e.g., 1650–1700 cm⁻¹ for amide C=O) confirm functional group integrity .

Q. What preliminary biological assays are used to evaluate this compound’s activity?

Initial screening includes in vitro assays targeting receptors or enzymes relevant to neurological or oncological pathways. For example:

  • Binding assays : Radioligand competition studies (IC₅₀ values) for dopamine or serotonin receptors .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases . Results are benchmarked against positive controls (e.g., known inhibitors) and validated with triplicate experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies include:

  • Replicating studies under standardized conditions (e.g., identical cell lines, buffer pH).
  • Purity re-assessment : HPLC with UV/Vis detection (≥95% purity threshold) .
  • Mechanistic studies : Surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) .

Q. What computational approaches predict this compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to receptors like 5-HT2A or EGFR. Key parameters:

  • Binding energy : ≤−7.0 kcal/mol suggests strong affinity .
  • Hydrogen bonds : Interactions with residues (e.g., Asp155 in 5-HT2A) correlate with activity . Results are validated with mutagenesis studies to confirm critical binding sites .

Q. How can structural modifications enhance this compound’s selectivity for specific targets?

Structure-activity relationship (SAR) studies guide modifications:

  • Piperazine substitution : Replacing 4-methyl with bulkier groups (e.g., 4-fluorophenyl) improves kinase selectivity .
  • Pyrrole methylation : Adjusting steric hindrance reduces off-target binding . Modifications are evaluated via in vitro selectivity panels (e.g., 10+ related receptors) .

Q. What experimental designs address challenges in synthesizing stereoisomers of this compound?

Chiral resolution via HPLC with polysaccharide-based columns (e.g., Chiralpak IA) separates enantiomers. Asymmetric synthesis strategies, such as using chiral auxiliaries (e.g., Evans oxazolidinones), ensure stereochemical purity (>99% ee) . Absolute configuration is confirmed by circular dichroism (CD) spectroscopy .

Methodological Tables

Q. Table 1. Key Analytical Data for Structural Confirmation

TechniqueParametersReference
¹H NMR δ 1.3 (t, 3H, CH2CH3), δ 2.4 (s, 3H, NCH3)
HRMS m/z 454.2653 [M+H]<sup>+</sup> (calc. 454.2658)
X-ray Bond angle C-N-C: 118.5°

Q. Table 2. Optimization of Synthesis Yield

ConditionYield (%)Purity (%)Reference
Room temperature4588
60°C, N27295
Solvent: DMF6893

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